N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of various thiazole and acetamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for antitumor activities, with some compounds showing potent activity against cancer cell lines . Similarly, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a multi-step process involving esterification, hydrazide formation, and cyclization, followed by a reaction with N-substituted-2-bromoacetamides . Another study reported the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives, which were evaluated for antioxidant and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques. For example, the structures of the synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were characterized by 1H NMR, 13C NMR, and elemental analysis . In another study, the crystal structure and density functional theory (DFT) calculations were performed for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, with NMR data correlated with experimental results . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also elucidated, revealing intermolecular interactions that generate 3-D arrays .
Chemical Reactions Analysis
The chemical reactivity of thiazole and acetamide derivatives is influenced by their functional groups and molecular structure. For instance, the antitumor activity of certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides is attributed to their ability to induce apoptosis and cause cell cycle arrest . The hydrogen bonding interactions in N-(benzo[d]thiazol-2-yl)acetamide crystals are significant for their photophysical properties, with water molecules acting as bridges for hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and acetamide derivatives are closely related to their structure and synthesis. The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals are determined by their hydrogen bond-associated assemblies . The antioxidant and anti-inflammatory activities of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides are a result of their molecular structure, which allows for effective radical scavenging and enzyme inhibition .
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide, have been the focus of various studies due to their commercial importance and the significant information generated over the years about the biological consequences of exposure. These compounds vary both qualitatively and quantitatively in their biological responses, reflecting the material's biology and its usage or proposed usage. Research has expanded our knowledge of the environmental toxicology of these materials, highlighting the need for updated information on their biological effects (Kennedy, 2001).
Thiophene Analogues and Potential Carcinogenicity
The thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies explore whether the substitution of aromatic rings with isosteric or isoelectronic aromatic rings, like thiophene, retains the biological activity of the original molecules. Despite in vitro indications of potential carcinogenicity, the overall chemical and biological behavior of these compounds suggests a complexity in predicting their in vivo effects, warranting further evaluation (Ashby et al., 1978).
Advanced Oxidation Processes in Environmental Sciences
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied within the context of advanced oxidation processes (AOPs), which address water scarcity and the persistence of recalcitrant compounds in the environment. Research has focused on the degradation of acetaminophen by AOPs, generating insights into kinetics, mechanisms, by-products, and biotoxicity, as well as proposing degradation pathways. These findings underscore the environmental relevance of studying acetamide derivatives and their potential impacts on the ecosystem (Qutob et al., 2022).
Chemotherapeutic Implications
The exploration of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide derivatives in chemotherapeutic applications has been highlighted, focusing on their potential in developing novel treatments. While the specific research on N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide in this context is limited, the study of structurally related compounds provides a foundation for understanding the therapeutic potentials of such molecules in treating diseases, including cancer and microbial infections (Leoni et al., 2014).
properties
IUPAC Name |
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMXRINJCZAAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366480 | |
Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
16443-97-3 | |
Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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